1-(Triazol-1-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Triazol-1-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C6H7N3O It features a cyclopropane ring substituted with a triazole moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Triazol-1-yl)cyclopropane-1-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclopropanation of an appropriate triazole precursor followed by formylation to introduce the aldehyde group. The reaction conditions typically involve the use of reagents such as diazo compounds for cyclopropanation and formylating agents like formic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Triazol-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 1-(Triazol-1-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(Triazol-1-yl)cyclopropane-1-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Triazol-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Triazol-1-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
1-(Triazol-1-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a triazole ring and an aldehyde group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
1-(triazol-1-yl)cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-5-6(1-2-6)9-4-3-7-8-9/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDNYNNKNAWJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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